molecular formula C10H20N2O6 B12815344 (r,r)-1,2-Diaminocyclohexane l-tartrate

(r,r)-1,2-Diaminocyclohexane l-tartrate

Cat. No.: B12815344
M. Wt: 264.28 g/mol
InChI Key: GDOTUTAQOJUZOF-KGZKBUQUSA-N
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Description

(r,r)-1,2-Diaminocyclohexane l-tartrate is a chiral compound that has gained significant attention in various fields of science due to its unique properties. It is a salt formed from (r,r)-1,2-diaminocyclohexane and l-tartaric acid. This compound is known for its application in asymmetric synthesis, particularly in the formation of chiral catalysts and ligands.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (r,r)-1,2-diaminocyclohexane l-tartrate typically involves the reaction of (r,r)-1,2-diaminocyclohexane with l-tartaric acid. The reaction is carried out in an aqueous medium, where the two components are mixed and allowed to react, forming the salt. The reaction conditions usually involve moderate temperatures and stirring to ensure complete dissolution and reaction of the components .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of larger reactors, controlled temperature and pH conditions, and efficient mixing to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(r,r)-1,2-Diaminocyclohexane l-tartrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products depending on the reagents used .

Scientific Research Applications

(r,r)-1,2-Diaminocyclohexane l-tartrate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of chiral catalysts and other industrial chemicals.

Mechanism of Action

The mechanism of action of (r,r)-1,2-diaminocyclohexane l-tartrate involves its interaction with various molecular targets. In asymmetric synthesis, it acts as a chiral ligand, facilitating the formation of chiral products by coordinating with metal catalysts. The pathways involved include the formation of chiral complexes that enhance the selectivity and efficiency of the reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(r,r)-1,2-Diaminocyclohexane l-tartrate is unique due to its specific chiral configuration, which makes it highly effective in asymmetric synthesis. Its ability to form stable chiral complexes with metal catalysts sets it apart from other similar compounds, making it a valuable tool in the production of enantiomerically pure substances .

Properties

Molecular Formula

C10H20N2O6

Molecular Weight

264.28 g/mol

IUPAC Name

(1R,2R)-cyclohexane-1,2-diamine;2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C6H14N2.C4H6O6/c7-5-3-1-2-4-6(5)8;5-1(3(7)8)2(6)4(9)10/h5-6H,1-4,7-8H2;1-2,5-6H,(H,7,8)(H,9,10)/t5-,6-;/m1./s1

InChI Key

GDOTUTAQOJUZOF-KGZKBUQUSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)N.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

C1CCC(C(C1)N)N.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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